N,N-dimethyl-1-(5-(piperidin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine
Overview
Description
Scientific Research Applications
Synthesis and Biological Evaluation
1,3,4-Oxadiazole derivatives, including compounds related to N,N-dimethyl-1-(5-(piperidin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine, have been extensively studied for their biological activities. A study by Khalid et al. (2016) involved the synthesis of a series of these compounds and evaluated them for their butyrylcholinesterase inhibitory activity and molecular docking studies, indicating potential for therapeutic applications in conditions like Alzheimer's disease (Khalid et al., 2016).
Antimicrobial Properties
Another research by Khalid et al. (2016) synthesized N-substituted derivatives of a similar compound and tested them for antibacterial activities. These derivatives showed moderate to significant activity against Gram-negative and Gram-positive bacteria, suggesting their potential as antimicrobial agents (Khalid et al., 2016).
Spectroscopic Characterization
A study by Shimoga et al. (2018) focused on the synthesis and spectroscopic characterization of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. This research contributes to the understanding of the chemical properties and potential applications of these compounds (Shimoga et al., 2018).
Anti-Tumor Potential
Ramazani et al. (2014) synthesized a series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines. These compounds were tested for their anti-tumor potential against several cancer cell lines, demonstrating significant cytotoxic activity and indicating their potential use in cancer therapy (Ramazani et al., 2014).
properties
IUPAC Name |
N,N-dimethyl-1-(5-piperidin-4-yl-1,3,4-oxadiazol-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-14(2)7-9-12-13-10(15-9)8-3-5-11-6-4-8/h8,11H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDCXJLDQCZFSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NN=C(O1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676570 | |
Record name | N,N-Dimethyl-1-[5-(piperidin-4-yl)-1,3,4-oxadiazol-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-(5-(piperidin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine | |
CAS RN |
949100-23-6 | |
Record name | N,N-Dimethyl-1-[5-(piperidin-4-yl)-1,3,4-oxadiazol-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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